2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms, making it a versatile scaffold for drug design.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They function by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
The inhibition of cox enzymes by pyrimidine-based anti-inflammatory agents can affect the prostaglandin synthesis pathway .
Result of Action
The suppression of cox enzymes and the subsequent reduction in prostaglandin e2 generation can lead to anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.
N,N-Diethylation:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction reactions to modify the thieno ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (Na
Properties
IUPAC Name |
2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17(5-2)13(19)10-7(3)9-11(18)15-8(6-14)16-12(9)20-10/h4-6H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPCXDSYEQLGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-55-2 |
Source
|
Record name | 2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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